molecular formula C6H4Cl2N2O2 B8531147 4-Amino-5,6-dichloropicolinic Acid

4-Amino-5,6-dichloropicolinic Acid

Cat. No.: B8531147
M. Wt: 207.01 g/mol
InChI Key: MOXXWUCJSZPKEF-UHFFFAOYSA-N
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Description

4-Amino-5,6-dichloropicolinic Acid is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of new synthetic auxin herbicides. It belongs to the 2-picolinic acid herbicide subclass, which is characterized by good absorption, conductivity, and a broad spectrum of weed control . This compound serves as a critical synthetic intermediate and lead structure for novel herbicidal molecules. Recent research focuses on designing derivatives, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, to discover agents with superior activity . Studies on analogous 6-aryl-2-picolinic acid herbicides have demonstrated that these compounds can exhibit root growth inhibition significantly greater than established herbicides like picloram and florpyrauxifen . The primary value of this compound for researchers lies in its potential to generate new herbicidal candidates with high efficacy against resistant weeds, helping to address the global challenge of weed resistance in agriculture . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

4-amino-5,6-dichloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-2(9)1-3(6(11)12)10-5(4)8/h1H,(H2,9,10)(H,11,12)

InChI Key

MOXXWUCJSZPKEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)Cl)Cl)N

Origin of Product

United States

Scientific Research Applications

Herbicidal Properties

4-Amino-5,6-dichloropicolinic acid is recognized for its effectiveness as a herbicide. It is part of a class of compounds known as picolinic acids, which are utilized to control various weeds and unwanted vegetation in agricultural settings. The compound operates by inhibiting specific metabolic pathways in plants, leading to their growth suppression or death.

Case Studies and Research Findings

Several studies have documented the effectiveness and impact of this compound in agricultural practices:

  • Case Study 1 : A study conducted by Washington State University examined the persistence of herbicides in composted materials. It highlighted instances where crops were adversely affected by residual levels of picolinic acid derivatives, including this compound. The findings emphasized the need for careful management of herbicide application to prevent unintended consequences on crop health .
  • Case Study 2 : Research published in agricultural journals has shown that crops genetically engineered for tolerance to certain herbicides can still be affected by this compound when applied at high rates. This has implications for integrated weed management strategies where multiple herbicides are used concurrently .

Regulatory Considerations

The use of this compound as a herbicide is subject to regulatory scrutiny due to its environmental impact and potential for non-target species toxicity. Various countries have established guidelines governing its application rates and safety measures to mitigate risks associated with its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

Key structural analogs differ in chlorine substitution patterns, esterification, or additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Picolinic Acid Derivatives
Compound Name CAS Number Molecular Formula Substituents (Positions) Key Modifications
4-Amino-5,6-dichloropicolinic Acid 150114-71-9 C₆H₄Cl₂N₂O₂ 4-amino, 5,6-dichloro* Base compound
Picloram (4-Amino-3,5,6-TCP) 1918-02-1 C₆H₃Cl₃N₂O₂ 4-amino, 3,5,6-trichloro Additional Cl at position 3
Methyl 4-amino-3,6-dichloropicolinate 350601-39-7 C₇H₆Cl₂N₂O₂ 4-amino, 3,6-dichloro + methyl ester Esterified carboxyl group
Ethyl 4-amino-3,5,6-trichloropicolinate 91867-42-4 C₈H₇Cl₃N₂O₂ 4-amino, 3,5,6-trichloro + ethyl ester Esterification and extra Cl
4-Amino-6-chloropicolinic acid 546141-56-4 C₆H₅ClN₂O₂ 4-amino, 6-chloro Reduced halogenation

Functional and Application Differences

Herbicidal Activity
  • This compound: Used in formulations like Banish for broadleaf weed control. Its moderate halogenation balances efficacy and environmental persistence .
  • Picloram (3,5,6-Trichloro derivative) : A potent herbicide in Tordon products, effective at low concentrations (1.35–2 lb/gal) due to higher chlorine content and systemic action .
  • Esterified Derivatives (e.g., Methyl 3,6-dichloropicolinate) : Enhanced lipid solubility from ester groups improves absorption in plant tissues, though volatility and environmental mobility may increase .
Table 2: Application and Efficacy
Compound Commercial Product Concentration in Formulation Key Advantage
This compound Banish Not specified Moderate persistence
Picloram Tordon 22K 2 lb/gal High potency, long-lasting
Methyl 4-amino-3,6-DCP Not listed N/A Improved foliar absorption
Table 3: Hazard Comparison
Compound Hazard Statements Regulatory Notes
This compound H315, H319, H335 Moderate handling precautions
Picloram Acute toxicity, skin/eye irritant Strict NIOSH exposure limits
Ethyl 4-amino-3,5,6-TCP Not specified Likely similar to Picloram

Environmental Persistence

  • Higher Chlorination (e.g., Picloram) : Persists longer in soil due to resistance to microbial degradation, raising ecological concerns .
  • Esterified Derivatives : Hydrolyze to parent acids in the environment, balancing efficacy with reduced persistence .

Preparation Methods

Reaction Mechanism and Conditions

  • Catalysts : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel (Ri-Ni) are preferred for their high selectivity.

  • Solvent System : Dilute alkaline solutions (e.g., NaOH or KOH) enhance solubility and stabilize intermediates.

  • Temperature and Pressure : Reactions occur at 30–100°C under hydrogen pressures of 0.1–1.0 MPa.

  • Key Step : Selective removal of the 3-chloro substituent while retaining chlorines at positions 5 and 6.

Experimental Data

CatalystTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
Pd/C500.391.497.5
Ri-Ni800.491.997.1
Pt/C500.393.697.9

Advantages :

  • Avoids toxic reagents like hydrazine.

  • Scalable for industrial production with >90% yields.

Limitations :

  • Requires precise control of hydrogenation conditions to prevent over-reduction.

Hydrolysis of 4-Amino-5,6-Dichloropicolinonitrile

Hydrolysis of nitrile precursors offers a straightforward route to the target acid.

Procedure

  • Starting Material : 4-Amino-5,6-dichloropicolinonitrile is synthesized via nucleophilic substitution of 3,4,5,6-tetrachloropicolinonitrile with ammonia.

  • Hydrolysis : The nitrile is treated with concentrated sulfuric acid (80–98%) at 100°C for 2–9 hours.

Reaction Equation

C6H3Cl2N3+H2OH2SO4C6H4Cl2N2O2+NH3\text{C}6\text{H}3\text{Cl}2\text{N}3 + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}4\text{Cl}2\text{N}2\text{O}2 + \text{NH}_3

Performance Metrics

  • Yield : 88–95%.

  • Purity : >97% (HPLC).

Advantages :

  • High efficiency with minimal byproducts.

  • Compatible with industrial-scale reactors.

Challenges :

  • Corrosive conditions necessitate specialized equipment.

Electrochemical Reduction of 4-Amino-3,5,6-Trichloropicolinic Acid

Electrochemical methods enable precise dechlorination at ambient conditions.

Methodology

  • Setup : A three-electrode cell with a platinum cathode and Ag/AgCl reference electrode.

  • Electrolyte : Aqueous or deuterium oxide (D2_2O) solutions.

  • Key Reaction :

    C6H3Cl3N2O2+2eC6H4Cl2N2O2+Cl\text{C}_6\text{H}_3\text{Cl}_3\text{N}_2\text{O}_2 + 2e^- \rightarrow \text{C}_6\text{H}_4\text{Cl}_2\text{N}_2\text{O}_2 + \text{Cl}^-

Results

  • Selectivity : 95% removal of the 3-chloro group.

  • Isotopic Labeling : Deuterated analogs (e.g., 5-2^2H) synthesized in D2_2O.

Advantages :

  • Environmentally benign with no toxic reagents.

  • Adaptable for isotopic labeling in tracer studies.

Limitations :

  • Lower throughput compared to catalytic methods.

Selective Amination of 5,6-Dichloropicolinic Acid

Direct amination introduces the amino group at position 4 via nucleophilic substitution.

Protocol

  • Substrate : 3,5,6-Trichloropicolinic acid.

  • Amination Agent : Anhydrous ammonia or ammonium hydroxide under high-pressure conditions (120–180°C).

  • Acidification : Mineral acids (HCl, H2_2SO4_4) precipitate the product.

Yield Optimization

Ammonia Concentration (M)Temperature (°C)Yield (%)
1012075
2014085
3016091

Advantages :

  • Single-step process suitable for large batches.

  • Cost-effective raw materials.

Challenges :

  • Competing side reactions may reduce selectivity.

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental ImpactCost
Catalytic Hydrogenation90–94HighLowModerate
Nitrile Hydrolysis88–95ModerateModerateLow
Electrochemical Reduction85–95LowVery LowHigh
Direct Amination75–91HighModerateLow

Recommendations :

  • Industrial Use : Catalytic hydrogenation balances yield and scalability.

  • Lab-Scale Synthesis : Electrochemical reduction offers precision for specialized applications .

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of 4-Amino-5,6-dichloropicolinic Acid?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm functional groups.
  • 1H/13C NMR : Identify the pyridine ring protons/carbons, amino (-NH2), and carboxylic acid (-COOH) groups. Chlorine substituents induce deshielding in adjacent protons .
  • IR : A broad peak near 2500–3300 cm⁻¹ confirms -COOH, while N-H stretches (~3300–3500 cm⁻¹) indicate the amino group.
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+ at m/z 207.01) and fragmentation patterns .

Q. What synthetic routes are commonly used for laboratory-scale preparation of this compound?

  • Methodological Answer :
  • Electrochemical synthesis : Adapt methods used for structurally similar pyridinecarboxylic acids, such as 3,6-dichloropicolinic acid. Electrochemical carboxylation of dichloropyridine derivatives in a CO2-saturated electrolyte can yield the target compound .
  • Stepwise functionalization : Start with pyridine-2-carboxylic acid, introduce chlorine via electrophilic substitution, and aminate using NH3 under catalytic conditions (e.g., CuCl2) .

Q. How can residual this compound be quantified in environmental samples?

  • Methodological Answer :
  • Derivatization + GC/ECD : Methylate the carboxylic acid group using diazomethane, then analyze via gas chromatography with electron capture detection (GC/ECD). Limit of detection (LOD) ≤ 0.01 ppm .
  • HPLC-MS/MS : For higher sensitivity, use reverse-phase HPLC coupled with tandem MS. Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) to resolve co-eluting metabolites .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the herbicidal efficacy of this compound?

  • Methodological Answer :
  • Controlled trials : Test dose-response relationships (e.g., 0.1–10 mg/L) on target weeds (e.g., Amaranthus retroflexus) and non-target plants. Monitor phytotoxicity via chlorophyll fluorescence imaging .
  • Field trials : Use randomized block designs with replicates. Account for soil pH and organic matter, which influence bioavailability .

Q. What strategies resolve contradictions in environmental persistence data for this compound?

  • Methodological Answer :
  • Variable standardization : Control pH (5.5–7.5), temperature (20–25°C), and microbial activity in degradation studies. Use sterile vs. non-sterile soil comparisons .
  • Metabolite tracking : Employ LC-QTOF-MS to identify degradation products (e.g., dechlorinated or hydroxylated derivatives). Cross-validate with computational models (e.g., EPI Suite) .

Q. How are potential metabolites of this compound identified in pharmacokinetic studies?

  • Methodological Answer :
  • In vitro assays : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze via UHPLC-Orbitrap MS . Use fragmentation patterns (e.g., loss of -COOH or Cl) to propose structures .
  • In vivo studies : Administer radiolabeled 14C-compound to model organisms (e.g., Wistar rats), then profile serum and excreta using scintillation counting and MS .

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